REACTION_CXSMILES
|
[CH3:1][CH:2]1[NH:6][CH2:5][C:4]2([CH2:11][CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]2)[S:3]1.C1(N=C=NC2CCCCC2)CCCCC1.[NH:28]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[C:30]([CH2:37][CH2:38][C:39](O)=[O:40])=[CH:29]1>ClCCl>[CH3:1][CH:2]1[N:6]([C:39](=[O:40])[CH2:38][CH2:37][C:30]2[C:31]3[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=3)[NH:28][CH:29]=2)[CH2:5][C:4]2([CH2:11][CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]2)[S:3]1
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
CC1SC2(CN1)CCN(CC2)C
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
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230 mL
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Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
2.87 g
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Type
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reactant
|
Smiles
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N1C=C(C2=CC=CC=C12)CCC(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The resulting solution was stirred at room temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
During the reaction a white solid
|
Type
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CUSTOM
|
Details
|
precipitated
|
Type
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FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography (silica, CH2Cl2/EtOH/NH4OH 90/10/1)
|
Type
|
CUSTOM
|
Details
|
to give AF710 (2.5 g, 100% chemical purity) as a white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1SC2(CN1C(CCC1=CNC3=CC=CC=C13)=O)CCN(CC2)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |